molecular formula C14H9ClFN3O2 B213766 3-(2-chloro-6-fluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylcarbonyl)isoxazole

3-(2-chloro-6-fluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylcarbonyl)isoxazole

Cat. No. B213766
M. Wt: 305.69 g/mol
InChI Key: ZTBZFASSOLHEQH-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylcarbonyl)isoxazole is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as CFPI and is a member of the isoxazole family of compounds. CFPI has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

CFPI has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory effects in animal models of inflammation, and may also have analgesic and antipyretic effects. CFPI has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.

Mechanism of Action

The exact mechanism of action of CFPI is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CFPI has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CFPI has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CFPI has also been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

One advantage of CFPI is its potential as a selective COX-2 inhibitor, which may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors, such as aspirin and ibuprofen. However, one limitation of CFPI is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on CFPI. One area of interest is the development of more efficient synthesis methods for CFPI, which may improve its potential as a therapeutic agent. Another area of interest is the investigation of the potential use of CFPI in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro. Additionally, further research is needed to fully understand the mechanism of action of CFPI and its potential as a therapeutic agent for a range of inflammatory and immune-related disorders.

Synthesis Methods

CFPI can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with methyl isoxazole-5-carboxylate, followed by the reaction of the resulting intermediate with 1H-pyrazole-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

Product Name

3-(2-chloro-6-fluorophenyl)-5-methyl-4-(1H-pyrazol-1-ylcarbonyl)isoxazole

Molecular Formula

C14H9ClFN3O2

Molecular Weight

305.69 g/mol

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C14H9ClFN3O2/c1-8-11(14(20)19-7-3-6-17-19)13(18-21-8)12-9(15)4-2-5-10(12)16/h2-7H,1H3

InChI Key

ZTBZFASSOLHEQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C=CC=N3

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C=CC=N3

Origin of Product

United States

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